N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved data .Scientific Research Applications
Toxicological Evaluation of Flavors
Research on structurally related compounds has focused on their safety for use in food and beverage applications. For example, toxicological evaluations of certain flavors have been completed to assess their safety, revealing minimal oxidative metabolism in vitro and rapid elimination in rats without genotoxic concerns. Such studies suggest potential applicability in food science, particularly in the development of new flavors or additives that require safety assessments (Arthur et al., 2015).
Antibacterial Agents
Compounds with benzothiazole nuclei have been explored for their antibacterial activity, highlighting the potential of structurally similar compounds in the development of new antibiotics. For instance, certain benzothiazolyl substituted pyrazol-5-ones showed promising activity against Staphylococcus aureus and Bacillus subtilis, suggesting applications in medicinal chemistry and pharmaceutical research aimed at combating bacterial infections (Palkar et al., 2017).
Synthesis of Benzodiazepine Derivatives
The synthesis of benzodiazepine derivatives, including methods that do not require catalysts or activation, indicates potential applications in pharmaceutical development, particularly in creating new therapeutic agents for anxiety, insomnia, and other conditions treated with benzodiazepines. This research demonstrates the chemical versatility and pharmaceutical relevance of compounds with similar structural features (Shaabani et al., 2009).
EGFR Inhibitors in Cancer Therapy
The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors have been studied, with several compounds showing moderate to excellent potency against cancer cell lines. This suggests potential applications in the development of cancer therapeutics, particularly in targeting the epidermal growth factor receptor pathway in tumor cells (Zhang et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, the specific future directions for “this compound” are not available in the retrieved data .
Mechanism of Action
Target of Action
Related compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Preliminary investigations suggest that related compounds can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .
Result of Action
Related compounds have demonstrated potent growth inhibition properties against various human cancer cell lines . This suggests that this compound may have similar effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13-3-4-21-7-10(16-13)14(18)15-6-9-1-2-11-12(5-9)20-8-19-11/h1-2,5,10H,3-4,6-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIZTPBJYWJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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